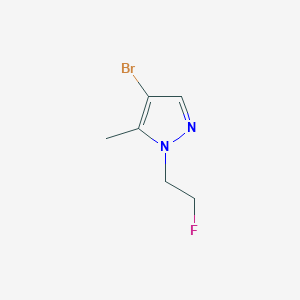

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(2-fluoroethyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrFN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVSBKANFRTVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239302 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443279-38-6 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 4 Bromo 1 2 Fluoroethyl 5 Methyl 1h Pyrazole

Retrosynthetic Analysis and Key Precursors for the Pyrazole (B372694) Core

Retrosynthetic analysis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole reveals several potential synthetic pathways. The target molecule can be disconnected at the C-Br bond, the N-C(fluoroethyl) bond, and the bonds forming the pyrazole ring itself. A logical and common approach involves the initial construction of the pyrazole core, followed by sequential functionalization.

The most established method for forming the pyrazole skeleton is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org For the target molecule, the key precursors for the 5-methyl-1H-pyrazole core are a 1,3-dicarbonyl compound and hydrazine.

1,3-Dicarbonyl Precursor : To obtain the 5-methyl substitution pattern, a suitable precursor is pentane-2,4-dione (also known as acetylacetone).

Hydrazine Precursor : Hydrazine hydrate (B1144303) is the simplest and most common reagent for this transformation. mdpi.com

The reaction between pentane-2,4-dione and hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole. This intermediate serves as the foundational scaffold upon which the bromo and 2-fluoroethyl groups are installed in subsequent steps. Alternative precursors like 5-aminopyrazoles are also widely used in the synthesis of various pyrazole derivatives, particularly for fused heterocyclic systems. beilstein-journals.orgnih.gov

Target Molecule Disconnection : Disconnect the 2-fluoroethyl group (N-alkylation) and the bromo group (electrophilic bromination) to reveal a 5-methyl-1H-pyrazole intermediate.

Pyrazole Core Disconnection : Disconnect the pyrazole ring via the Knorr synthesis pathway to identify the key precursors: a 1,3-dicarbonyl compound (pentane-2,4-dione) and hydrazine.

This step-wise approach allows for controlled introduction of each substituent, addressing the challenges of regioselectivity at each stage.

Installation of the Bromo Substituent: Regioselective Halogenation Strategies

The introduction of a bromine atom onto the pyrazole ring is typically achieved through electrophilic halogenation. For pyrazoles, the C4 position is electronically rich and often the most susceptible to electrophilic attack, leading to regioselective bromination. researchgate.net

A variety of brominating agents and conditions have been developed for this purpose. jmcs.org.mx N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrazoles and other heterocyclic compounds. nih.govwikipedia.orgorganic-chemistry.org It is favored for its ease of handling as a solid and its ability to provide a source of electrophilic bromine under relatively mild conditions. The reaction is often carried out in solvents like carbon tetrachloride or water. researchgate.net

Other effective brominating agents include:

N-Bromosaccharin (NBSac) : A stable, solid reagent that can be more reactive than NBS and has been used for the regioselective one-pot synthesis of 4-bromopyrazoles under solvent-free conditions. jmcs.org.mxresearchgate.net

Elemental Bromine (Br₂) : While effective, it is a hazardous liquid that requires careful handling. jmcs.org.mx

Potassium Bromide (KBr) : Can be used as a bromine source in the presence of an oxidant. jmcs.org.mx

The choice of reagent and conditions can influence the reaction's efficiency and selectivity. For instance, a one-pot method combining a 1,3-diketone, an arylhydrazine, and N-bromosaccharin with a silica (B1680970) gel-supported sulfuric acid catalyst has been shown to produce 4-bromopyrazoles in high yields without the need for a solvent. researchgate.net Photochemical methods using NBS have also been reported, although these can sometimes lead to mixtures of products depending on the substrate and reaction time. nih.gov

| Brominating Agent | Typical Conditions | Advantages | Reference(s) |

| N-Bromosuccinimide (NBS) | CCl₄ or H₂O, room temp. or reflux | Mild, easy to handle solid | researchgate.netjmcs.org.mx |

| N-Bromosaccharin (NBSac) | Solvent-free, H₂SO₄/SiO₂ catalyst | High reactivity, high yields, one-pot synthesis | researchgate.net |

| Elemental Bromine (Br₂) | Organic solvent (e.g., acetic acid) | Strong brominating agent | jmcs.org.mx |

Introduction of the 2-Fluoroethyl Group: Alkylation and Targeted Fluorination Approaches

Once the 4-bromo-5-methyl-1H-pyrazole core is synthesized, the final step is the introduction of the 2-fluoroethyl group at the N1 position. The most direct method for this transformation is the N-alkylation of the pyrazole's acidic N-H proton.

This reaction typically involves treating the pyrazole with a suitable base to generate the pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic 2-fluoroethyl source.

Electrophile : A common alkylating agent for this purpose would be 1-bromo-2-fluoroethane (B107303) or 1-fluoro-2-iodoethane.

Base and Solvent : A variety of bases can be used, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetone (B3395972) or acetonitrile. researchgate.net

A significant challenge in the N-alkylation of unsymmetrical pyrazoles (like 4-bromo-5-methyl-1H-pyrazole) is controlling the regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. The outcome is often influenced by steric hindrance; bulky substituents on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom. researchgate.net In the case of 4-bromo-5-methyl-1H-pyrazole, the methyl group at C5 is sterically more demanding than the hydrogen at C3, which would favor alkylation at the N1 position.

Alternative approaches to N-alkylation include:

Phase Transfer Catalysis (PTC) : This method can be performed under mild, often solvent-free conditions, using a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to facilitate the reaction between the pyrazole and the alkyl halide in a biphasic system. researchgate.netresearchgate.net

Enzymatic Alkylation : Engineered enzymes have been developed that can catalyze the N-alkylation of pyrazoles with unprecedented regioselectivity (>99%), using haloalkanes as the alkyl source. nih.gov

An alternative, though less common, strategy would be to use 2-fluoroethylhydrazine in the initial Knorr synthesis step with the 1,3-dicarbonyl precursor. This would install the desired N-substituent from the beginning, avoiding the issue of N-alkylation regioselectivity later on. However, the availability and stability of substituted hydrazines can be a limiting factor.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Pyrazole Core Synthesis : The classical Knorr condensation can be improved by using catalysts such as concentrated H₂SO₄ or silica-supported sulfuric acid, which can accelerate the reaction and allow for solvent-free conditions, simplifying workup and improving yields. jmcs.org.mx

Bromination : To enhance the yield and regioselectivity of the bromination step, the choice of brominating agent and solvent is critical. Using N-bromosaccharin under solvent-free catalytic conditions has been shown to be highly efficient. researchgate.net Careful control of stoichiometry is also important to avoid the formation of di-brominated or other side products.

N-Alkylation : Maximizing the yield of the desired N1-regioisomer is the primary goal. This can be achieved by a systematic study of bases, solvents, temperatures, and alkylating agents. researchgate.net For example, using K₂CO₃ in DMSO has proven effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles. researchgate.net Sterically bulky reagents can also be employed to enhance selectivity. nih.gov

Combining steps into a one-pot procedure can significantly improve efficiency. For example, the synthesis and subsequent bromination of the pyrazole ring could potentially be performed in a single reaction vessel, as demonstrated in syntheses of other 4-bromopyrazoles. jmcs.org.mxresearchgate.net This reduces the number of isolation and purification steps, saving time and materials.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pyrazole derivatives is an area of growing interest, aiming to make chemical processes more sustainable and environmentally benign. nih.govresearchgate.net

Key green strategies applicable to this synthesis include:

Use of Green Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives is a core principle. Water has been successfully used as a solvent for pyrazole synthesis. thieme-connect.com

Solvent-Free Reactions : Performing reactions without a solvent, often with grinding or under melt conditions, reduces waste and simplifies purification. The synthesis of 4-bromopyrazoles using a solid acid catalyst is an example of this approach. jmcs.org.mxresearchgate.net

Recyclable Catalysts : Employing heterogeneous or recyclable catalysts, such as silica-supported acids or certain nanocatalysts, minimizes waste and catalyst deactivation. jmcs.org.mxnih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is crucial. Multi-component reactions are particularly advantageous in this regard. nih.gov

Energy Efficiency : Utilizing energy-efficient techniques like microwave irradiation or ultrasonic assistance can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com

By integrating these principles, the synthesis of this compound can be made more efficient and sustainable.

Multi-Component Reactions for the Pyrazole Skeleton Formation

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like pyrazoles in a single step. beilstein-journals.orgmdpi.com These reactions combine three or more starting materials in a one-pot process, building the heterocyclic core with high efficiency. acs.org

For the pyrazole skeleton, several MCR strategies have been developed:

Three-Component Synthesis : A common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org This approach allows for the creation of highly substituted pyrazoles with diverse functional groups.

Four-Component Synthesis : More complex MCRs, such as the four-component reaction of aldehydes, hydrazine hydrate, β-ketoesters, and an active methylene (B1212753) compound (like malononitrile), can lead to fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.com

Domino Reactions : MCRs often proceed through a domino sequence of reactions, where the product of one step becomes the substrate for the next in the same pot. For instance, an initial condensation can be followed by a cyclization and then an aromatization to form the final pyrazole product. beilstein-journals.org

While a direct MCR for this compound is not explicitly detailed, the principles can be applied to synthesize a closely related, functionalized pyrazole core, which could then be modified. The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy. nih.govmdpi.com

Chemical Transformations and Derivatization Studies of 4 Bromo 1 2 Fluoroethyl 5 Methyl 1h Pyrazole

Reactivity of the Bromo Substituent: Cross-Coupling Reactions and Nucleophilic Aromatic Substitution Analogues

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. rsc.orgnih.govnih.gov The electron-rich nature of the pyrazole ring influences the reactivity of the C-Br bond, making it amenable to palladium-catalyzed transformations like the Suzuki-Miyaura and Sonogashira reactions. rsc.orgnih.govnih.govresearchgate.net

Suzuki-Miyaura Cross-Coupling:

This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyrazole with a variety of organoboron compounds. rsc.orgmdpi.com For instance, the reaction of a 4-bromopyrazole derivative with aryl or heteroaryl boronic acids, in the presence of a palladium catalyst and a base, can yield the corresponding 4-aryl- or 4-heteroaryl-pyrazoles. rsc.orgnih.gov The choice of catalyst, ligands, and reaction conditions is critical to achieving high yields and preventing side reactions such as dehalogenation. acs.org Efficient coupling of 4-bromopyrazoles has been achieved using catalysts like XPhos Pd G2, often under mild conditions. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Bromopyrazoles

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 4-Phenyl-1H-pyrazole derivative | Good to Very Good |

| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)pyrazole derivative | Moderate |

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 4-bromopyrazole and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of pyrazole-containing alkynes, which are valuable intermediates for further transformations. researchgate.net Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions and broader functional group tolerance. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Analogues:

While classical nucleophilic aromatic substitution typically requires strong electron-withdrawing groups to activate the ring, the pyrazole nucleus itself can facilitate such reactions under certain conditions. youtube.comnih.gov The reaction of 4-bromonitropyrazolecarboxylic acids with arylamines in the presence of copper salts, for example, leads to the formation of 4-arylamino-substituted products. osti.gov The mechanism often involves an addition-elimination pathway, where a nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer-like intermediate, which then expels the bromide ion to yield the substituted product. nih.gov Directed SNAr reactions, where a directing group ortho to the halogen facilitates the substitution, have also been explored, potentially allowing for substitution without strong electron-withdrawing groups. rsc.org

Functionalization at the Pyrazole Nitrogen: N-Alkylation and Acylation Beyond the Initial Synthesis

While the title compound already possesses a 2-fluoroethyl group at the N1 position, further functionalization at the pyrazole nitrogens is a possibility in related pyrazole systems, particularly those starting from an NH-pyrazole precursor. researchgate.netacs.org The regioselectivity of N-alkylation in unsymmetrical pyrazoles is a significant consideration, often influenced by steric and electronic factors. semanticscholar.orgresearchgate.net

N-Alkylation:

Various methods exist for the N-alkylation of pyrazoles, including reactions with alkyl halides under basic conditions or using phase-transfer catalysis. researchgate.net The use of different bases and solvents can influence the ratio of N1 to N2 alkylated products. researchgate.net For instance, catalyst-free Michael additions have been shown to achieve high regioselectivity for N1-alkylation. acs.orgsemanticscholar.org

N-Acylation:

N-acylation of pyrazoles can be achieved using acyl chlorides or anhydrides. nih.govresearchgate.net These reactions typically proceed readily to give N-acyl pyrazoles, which are important intermediates in organic synthesis and can exhibit biological activity. nih.govnih.gov The resulting N-acyl pyrazoles can be tuned for reactivity based on the electronic properties of substituents on the pyrazole ring. nih.gov

Table 2: General Methods for N-Functionalization of Pyrazoles

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | N-Alkyl Pyrazole |

| N-Alkylation | Trichloroacetimidate | Brønsted Acid Catalyst | N-Alkyl Pyrazole |

| N-Acylation | Acid Chloride | Base (e.g., Pyridine) or Solvent-free | N-Acyl Pyrazole |

Modifications at the Methyl Group: Side-Chain Derivatization

The methyl group at the C5 position of the pyrazole ring offers another site for derivatization. While direct functionalization of the methyl group can be challenging, it can be achieved through various synthetic strategies. For instance, radical bromination could introduce a bromine atom, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Alternatively, oxidation of the methyl group to a carboxylic acid would provide a handle for amide coupling and other transformations.

Investigations into the Reactivity and Stability of the Fluoroethyl Moiety

The 2-fluoroethyl group attached to the pyrazole nitrogen is generally considered stable. researchgate.net The presence of the fluorine atom can influence the electronic properties and metabolic stability of the molecule. The stability of N-polyfluoroalkylated nitrogen-containing heterocycles is attributed to the involvement of the nitrogen lone pair in the aromatic system, which makes them more resistant to nucleophilic substitution of the fluorine atom compared to their aliphatic counterparts. researchgate.net However, under harsh conditions, elimination of hydrogen fluoride (B91410) to form a vinyl group or nucleophilic displacement of the fluorine atom could potentially occur. Studies on N-(2-bromotetrafluoroethyl) derivatives of five-membered nitrogen heterocycles have shown that these compounds are hydrolytically stable and can undergo further reactions at the bromo-substituted carbon. researchgate.net

The stability of nitrogen heterocycles, in general, is influenced by factors such as aromaticity and intermolecular interactions. nih.govmdpi.com The pyrazole ring, being a five-membered aromatic heterocycle, possesses a degree of inherent stability. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 1 2 Fluoroethyl 5 Methyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The pyrazole (B372694) proton (H-3) is expected to appear as a singlet in the aromatic region. The protons of the N-fluoroethyl group will present as two triplets due to coupling with each other and with the fluorine atom. The methyl group protons at the C-5 position will appear as a distinct singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the three pyrazole ring carbons, the methyl carbon, and the two carbons of the fluoroethyl side chain. The carbon bonded to fluorine will exhibit a characteristic large coupling constant (¹JCF).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a sensitive probe for the electronic environment of the fluorine atom. The spectrum is expected to show a triplet, resulting from the coupling with the adjacent methylene (B1212753) (-CH₂-) protons of the ethyl group. nih.gov The chemical shift is indicative of the electronic environment around the fluorine nucleus.

Expected NMR Data Summary Below are the anticipated chemical shifts (δ) and coupling constants (J) for the title compound, based on analyses of structurally similar pyrazoles.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR | CH (pyrazole, H-3) | ~7.5 | s (singlet) |

| NCH₂ | ~4.4 | dt (doublet of triplets), ³JHH ≈ 5 Hz, ²JHF ≈ 25 Hz | |

| CH₂F | ~4.7 | dt (doublet of triplets), ³JHH ≈ 5 Hz, ¹JHF ≈ 47 Hz | |

| CH₃ | ~2.3 | s (singlet) | |

| ¹³C NMR | C-Br (C-4) | ~95 | s |

| CH₃-C (C-5) | ~140 | s | |

| CH (C-3) | ~138 | s | |

| NCH₂ | ~50 | d (doublet), ²JCF ≈ 20 Hz | |

| CH₂F | ~82 | d (doublet), ¹JCF ≈ 170 Hz | |

| ¹⁹F NMR | CH₂F | ~ -215 | t (triplet), ²JHF ≈ 47 Hz |

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as 4-bromo-1H-pyrazole, allows for a reliable prediction of its solid-state geometry. mdpi.comnih.gov The pyrazole ring is expected to be essentially planar. The substituents—bromo, methyl, and fluoroethyl groups—will lie close to this plane.

Key structural features would include:

Bond Lengths: Standard bond lengths for C-C, C-N, and N-N bonds within the aromatic pyrazole ring. The C-Br bond length is anticipated to be around 1.85-1.90 Å.

Bond Angles: The internal angles of the five-membered ring will be approximately 108°.

Intermolecular Interactions: In the crystal lattice, molecules would likely pack in a herringbone fashion. researchgate.net While this N-substituted pyrazole cannot form the classic N-H···N hydrogen bonds seen in unsubstituted pyrazoles, weak C-H···F, C-H···N, or halogen bonding (C-Br···N) interactions may play a role in stabilizing the crystal packing. nsf.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the spectra would be characterized by the following key absorption bands:

C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring framework are expected in the 1400-1600 cm⁻¹ range.

C-F Stretching: A strong, characteristic absorption band for the carbon-fluorine bond is anticipated in the 1000-1100 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration would be found at lower frequencies, typically in the 500-650 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3150 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |

| C=N/C=C Ring Stretch | 1400-1600 | Medium-Strong |

| CH₂/CH₃ Bending | 1370-1470 | Medium |

| C-F Stretch | 1000-1100 | Strong |

| C-Br Stretch | 500-650 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous confirmation of its molecular formula. For this compound (C₆H₈BrFN₂), the monoisotopic mass can be calculated with high precision. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.

Fragmentation Pathway: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions, providing structural information. The fragmentation of pyrazoles is influenced by their substituents. researchgate.net A plausible fragmentation pathway for this compound could involve:

Initial loss of the fluoroethyl side chain ([M - C₂H₄F]⁺).

Loss of a bromine radical ([M - Br]⁺).

Cleavage of the pyrazole ring, often involving the expulsion of HCN or N₂ following initial fragmentation. researchgate.net

| Ion | Formula | Calculated m/z (Monoisotopic) | Interpretation |

|---|---|---|---|

| [M]⁺ | C₆H₈⁷⁹BrFN₂ | 219.9882 | Molecular Ion |

| [M+2]⁺ | C₆H₈⁸¹BrFN₂ | 221.9862 | Molecular Ion (⁸¹Br isotope) |

| [M - Br]⁺ | C₆H₈FN₂ | 141.0672 | Loss of Bromine |

| [M - C₂H₄F]⁺ | C₄H₄BrN₂ | 158.9558 | Loss of Fluoroethyl Radical |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light.

The parent compound, this compound, is achiral as it does not possess any stereocenters and lacks planar or axial chirality. Therefore, it will not exhibit a circular dichroism spectrum. This technique would, however, become highly relevant for the analysis of any synthesized chiral derivatives of this pyrazole, where it could be used to determine enantiomeric purity and assign absolute configuration.

Theoretical and Computational Investigations of 4 Bromo 1 2 Fluoroethyl 5 Methyl 1h Pyrazole

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which dictates its chemical properties.

Electronic Structure and Molecular Orbitals: The arrangement of electrons in molecular orbitals (MOs) is central to a molecule's stability and reactivity. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the bromine atom, while the LUMO would likely be distributed across the ring system.

Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netyoutube.com It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net For this pyrazole derivative, the MEP map would likely show negative potential around the nitrogen atoms and the bromine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the methyl and fluoroethyl groups, highlighting areas for potential nucleophilic interaction. scispace.com

Density Functional Theory (DFT) Studies for Optimized Geometries, Energetic Profiles, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. researchgate.net

Optimized Geometries and Energetic Profiles: DFT calculations are employed to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting geometry provides a precise model of the molecule's shape. Energetic profiles for different conformations, such as rotations around the single bonds of the fluoroethyl group, can also be calculated to understand the molecule's flexibility and identify the lowest-energy conformer.

Spectroscopic Property Prediction: DFT is also a powerful tool for predicting spectroscopic properties. By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

Below is an illustrative table of the type of data that would be obtained from a DFT geometry optimization for the lowest-energy conformer.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C3-C4 | ~1.39 Å |

| C4-Br | ~1.88 Å | |

| N1-C5 | ~1.36 Å | |

| N1-CH₂ (ethyl) | ~1.48 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| C3-C4-Br | ~128° | |

| Dihedral Angle | C5-N1-CH₂-CH₂ | ~85° |

Note: These values are representative estimates for illustrative purposes and are not the result of a specific calculation.

Molecular Dynamics Simulations: Conformational Flexibility, Dynamic Behavior, and Solvent Interactions

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, capturing the dynamic nature of the chemical system. nih.gov

Conformational Flexibility and Dynamic Behavior: For this compound, a key area of interest is the conformational flexibility of the 2-fluoroethyl side chain. MD simulations can track the rotation around the C-C and N-C single bonds of this chain, revealing the preferred conformations and the energy barriers between them. This provides a realistic picture of the molecule's shape and flexibility at a given temperature.

Solvent Interactions: MD simulations are particularly useful for studying how the molecule interacts with its environment, such as a solvent. By simulating the pyrazole derivative in a box of water or another solvent, one can observe the formation and dynamics of intermolecular interactions like hydrogen bonds. The simulation would reveal how solvent molecules arrange around the solute and how this solvation shell influences the pyrazole's conformation and behavior.

In Silico Reactivity Predictions and Mechanistic Insights for this compound

Computational methods offer powerful predictive capabilities for chemical reactivity, providing insights that can guide synthetic chemistry.

Mechanistic Insights: Computational chemistry can be used to model entire reaction pathways. By calculating the structures and energies of reactants, transition states, and products, researchers can determine the activation energy and thermodynamics of a proposed reaction. This allows for the exploration of different potential mechanisms for reactions involving this compound, helping to rationalize experimental outcomes or predict the most favorable reaction conditions.

Quantum Similarity and Chemical Descriptors Analysis

Quantum Similarity: This field of computational chemistry quantifies the "similarity" between two molecules based on their electron density distributions. researchgate.net By comparing the electron density of this compound with other known compounds, a numerical similarity index can be calculated. This approach is valuable in drug design and quantitative structure-activity relationship (QSAR) studies, where the principle of molecular similarity suggests that structurally similar molecules are likely to have similar biological activities. researchgate.net

Chemical Descriptors: These are numerical values calculated from the molecular structure that describe its physicochemical properties. allsubjectjournal.com For QSAR studies, a wide range of descriptors can be computed for this compound to build mathematical models that correlate structure with activity. ej-chem.org

| Descriptor | Description | Calculated Value |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 235.08 g/mol |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 2.15 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. | 21.96 Ų |

| Hydrogen Bond Donors | The number of N-H or O-H bonds. | 0 |

| Hydrogen Bond Acceptors | The number of nitrogen or oxygen atoms. | 3 |

| Rotatable Bonds | The number of bonds that allow free rotation. | 3 |

Note: These values are computationally predicted based on the molecule's structure.

Biological Activity and Mechanistic Insights of 4 Bromo 1 2 Fluoroethyl 5 Methyl 1h Pyrazole Analogs: Pre Clinical Investigations

Exploration of Potential Biological Targets and Receptor Binding Affinities

Analogs of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole have been investigated against a variety of biological targets, primarily in the realms of oncology and inflammatory diseases. The core pyrazole (B372694) structure serves as a versatile scaffold for designing inhibitors of several key enzymes and ligands for various receptors.

Potential biological targets identified for pyrazole derivatives include a range of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). The inhibition of these kinases can disrupt cancer cell proliferation and survival. For instance, certain pyrazole derivatives have been designed as potent and selective inhibitors of these kinases, demonstrating their potential as targeted cancer therapeutics.

Another important target is tubulin, a key component of the cytoskeleton. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. Several pyrazole-based compounds have been identified as tubulin polymerization inhibitors.

In the context of inflammation, cyclooxygenase (COX) enzymes, particularly COX-2, are significant targets. Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain. The pyrazole moiety is famously a core component of the selective COX-2 inhibitor Celecoxib, highlighting the potential of this scaffold to target this enzyme.

Furthermore, pyrazole derivatives have been explored as ligands for the estrogen receptor, indicating their potential in hormone-dependent cancers like breast cancer. While extensive receptor binding affinity data, such as Ki or Kd values, for this compound specifically are not widely available in the public domain, the broader class of pyrazole derivatives has shown promise in binding to these and other receptors with varying affinities depending on the specific substitutions on the pyrazole ring. The bromine atom at the 4-position and the fluoroethyl and methyl groups at the 1- and 5-positions, respectively, are expected to influence the binding affinity and selectivity of the molecule for its biological targets.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The mechanism of action for many biologically active pyrazole analogs is rooted in their ability to inhibit specific enzymes. Kinetic studies on related pyrazole compounds have provided insights into how these molecules exert their effects at a molecular level.

For instance, studies on pyrazole-based inhibitors of enzymes like urease and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have been conducted. Kinetic analyses, often employing methods like Lineweaver-Burk plots, have been used to determine the mode of inhibition. In the case of DapE, a pyrazole analog was found to be a competitive inhibitor, meaning it competes with the substrate for binding to the enzyme's active site.

Similarly, pyrazole derivatives targeting COX-2 have been extensively studied. The mechanism of inhibition often involves the insertion of the pyrazole scaffold into the hydrophobic channel of the COX-2 active site, where it can form key interactions with amino acid residues, leading to the blockage of substrate access and subsequent inhibition of prostaglandin (B15479496) synthesis.

The inhibition of xanthine (B1682287) oxidase by pyrazole derivatives has also been reported as a potential anticancer mechanism. While the precise kinetic parameters for this compound are not detailed in available literature, the general trend for pyrazole inhibitors suggests that they can act through various mechanisms, including competitive, non-competitive, or mixed inhibition, depending on the specific enzyme and the substitution pattern on the pyrazole core. The presence of the 4-bromo substituent can contribute to the binding affinity and inhibitory potency through halogen bonding or by influencing the electronic properties of the pyrazole ring.

Cellular Assays: In Vitro Efficacy and Selectivity Profiling in Various Cell Lines (e.g., anticancer, antimicrobial)

The in vitro efficacy of 4-bromo-pyrazole analogs has been evaluated in a variety of cellular assays, demonstrating their potential as both anticancer and antimicrobial agents.

Anticancer Activity:

Numerous studies have reported the cytotoxic effects of 4-bromo-pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, have been determined for various analogs. These studies indicate that the anticancer activity is often dependent on the specific cell line and the substitution pattern on the pyrazole scaffold.

| Compound/Analog | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Pyrazole-Thiazolidinone Hybrid | MCF-7 (Breast) | 126.98 | researchgate.net |

| Pyrazole-Thiazolidinone Hybrid | HepG2 (Liver) | 35.3 (µg/mL) | researchgate.net |

| Benzofuran-Pyrazole Derivative | MCF-7 (Breast) | 7 (nM) | scilit.com |

| Benzofuran-Pyrazole Derivative | MDA-MB-231 (Breast) | 10 (nM) | scilit.com |

| 4-Bromo-4'-chloro pyrazoline analog of curcumin (B1669340) | HeLa (Cervical) | 8.7 (µg/mL) | nih.gov |

| Pyrazole Derivative 4 | HCT-116 (Colon) | 3.81 | nih.gov |

| Pyrazole Derivative 2b | MCF-7 (Breast) | 86.1 (%GI) | nih.gov |

| Pyrazole Derivative 2c | MCF-7 (Breast) | 77.1 (%GI) | nih.gov |

Antimicrobial Activity:

In addition to their anticancer properties, 4-bromo-pyrazole analogs have shown promising activity against a range of microbial pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a common metric used to quantify this activity.

| Compound/Analog | Microorganism | Activity (MIC in µg/mL) | Reference |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| Pyrazole Derivative 2 | Aspergillus niger | 1 | nih.gov |

| Indazole/Pyrazoline Derivative 9 | Staphylococcus aureus (MDR) | 4 | nih.gov |

| Indazole/Pyrazoline Derivative 9 | Enterococcus faecalis (MDR) | 4 | nih.gov |

These in vitro studies are crucial for identifying lead compounds and for understanding the spectrum of activity and selectivity of these pyrazole derivatives. The data suggests that modifications to the pyrazole core can significantly impact the potency and selectivity of these compounds against different cancer cell lines and microbial strains.

In Vivo (Animal Model) Studies of Efficacy and Target Engagement

While in vitro studies provide valuable preliminary data, in vivo studies in animal models are essential for evaluating the efficacy and target engagement of drug candidates in a whole-organism context. Research on 4-bromo-pyrazole analogs in this area is still emerging, but some studies on related pyrazole derivatives have demonstrated promising results.

For instance, a number of pyrazole derivatives have been evaluated for their in vivo anti-inflammatory activity in rodent models, such as the carrageenan-induced rat paw edema model. In these studies, administration of the pyrazole compounds led to a significant reduction in paw swelling, indicating their potential to mitigate inflammation in a living system. One study reported that a 3,5-diaryl pyrazole derivative exhibited significant tumor growth inhibitory activity at a low concentration (5 mg/kg) in an orthotopic murine mammary tumor model. nih.gov

A study on 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole demonstrated potent anti-inflammatory activity in cotton pellet-induced granuloma and sponge implantation models in rats. frontiersin.org Another study on 1,3,4-trisubstituted pyrazole derivatives showed excellent anti-inflammatory activity in the carrageenan-induced paw edema model, with some compounds showing inhibition comparable to the standard drug diclofenac. frontiersin.org

These in vivo studies, although not on the exact target compound, provide proof-of-concept for the therapeutic potential of the broader class of pyrazole derivatives. They are a critical step in the pre-clinical development process, helping to bridge the gap between cellular assays and clinical trials. Further in vivo investigations are necessary to establish the efficacy and target engagement of this compound and its close analogs for various disease indications.

Molecular Pathways Modulated by this compound and its Derivatives

The biological effects of 4-bromo-pyrazole analogs are mediated by their interaction with and modulation of key molecular signaling pathways within the cell. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Several studies on pyrazole derivatives have implicated their involvement in modulating critical cancer-related pathways such as the PI3K/AKT/mTOR and MAPK/ERK signaling cascades. These pathways are central to regulating cell growth, proliferation, survival, and apoptosis. The inhibition of key components within these pathways can lead to the suppression of tumor growth. For example, some pyrazole-containing compounds have been shown to inhibit the activation of Akt, a key protein in the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.

Furthermore, the anticancer activity of some pyrazole derivatives has been linked to the induction of apoptosis, or programmed cell death. This is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic process. For instance, a 4-bromo-4'-chloro pyrazoline analog of curcumin was shown to induce apoptosis in HeLa cells, as evidenced by an increase in caspase-3 enzyme cleavage. nih.gov

In the context of inflammation, the primary molecular pathway modulated by many pyrazole derivatives is the arachidonic acid pathway, through the inhibition of COX enzymes. By blocking the activity of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

While the specific molecular pathways modulated by this compound have yet to be fully elucidated, the existing data on related pyrazole analogs strongly suggest that its biological activities are likely to be mediated through the modulation of these fundamental cellular signaling pathways.

Structure-Activity Relationship (SAR) of this compound Analogs in Pre-clinical Biological Systems

The structure-activity relationship (SAR) of 4-bromo-pyrazole analogs is a critical aspect of their pre-clinical investigation, as it provides valuable insights into how different structural modifications influence their biological activity. By systematically altering the substituents on the pyrazole ring, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

Substituents at the 1-position: The nature of the substituent at the N1 position of the pyrazole ring has been shown to be crucial for activity. The presence of the 2-fluoroethyl group in the target compound is a key feature. Fluorination can enhance metabolic stability and binding affinity. The length and nature of the alkyl or aryl group at this position can significantly impact the compound's interaction with its biological target.

Substituents at the 4-position: The bromine atom at the 4-position is a key feature of this class of compounds. Halogen substituents, such as bromine and chlorine, can enhance the biological activity of pyrazole derivatives. This is often attributed to their ability to form halogen bonds with the target protein or to their influence on the electronic properties of the pyrazole ring, which can affect binding affinity. The position and nature of the halogen can have a profound effect on selectivity and potency.

In studies of pyrazole-based inhibitors of meprin α and β, it was found that the introduction of acidic moieties increased the activity against meprin β, but did not improve selectivity. researchgate.net In another study, it was noted that the replacement of a polar 4-hydroxyphenyl substituent with a bulky hydrophobic 1-naphthyl group significantly reduced the antidepressant effect of a pyrazoline analog. nih.gov

Applications of 4 Bromo 1 2 Fluoroethyl 5 Methyl 1h Pyrazole in Contemporary Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Novel Pyrazole-Based Lead Compounds for Specific Biological Targets

The core structure of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole serves as a foundational template for developing new therapeutic agents. mdpi.com Medicinal chemists utilize this scaffold to design and synthesize novel compounds aimed at a variety of biological targets. The pyrazole (B372694) ring is a key component in numerous FDA-approved drugs, highlighting its importance in creating effective pharmaceuticals. nih.govnih.gov

The synthesis of pyrazole derivatives has evolved significantly, moving from classical condensation reactions to modern, more efficient methods like microwave-assisted synthesis and multicomponent reactions. researchgate.netbiointerfaceresearch.commdpi.com These advanced techniques facilitate the creation of diverse libraries of pyrazole-based compounds for biological screening. mdpi.comfrontiersin.org For instance, derivatives of this scaffold have been investigated for their potential as inhibitors of enzymes like BRAF(V600E), which is implicated in certain cancers, and as antimicrobial agents targeting bacterial fatty acid synthesis (FabH). researchgate.netnih.gov

The general strategy involves using the 4-bromo position as a handle for introducing chemical diversity through cross-coupling reactions, while the N1-fluoroethyl and C5-methyl groups are maintained to optimize interactions with the target protein. This approach has led to the development of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. nih.govnih.govnih.gov

Table 1: Examples of Biological Targets for Pyrazole-Based Compounds

| Biological Target Category | Specific Example(s) | Therapeutic Area |

| Kinases | BRAF(V600E), EGFR, HPK1 | Oncology |

| Enzymes | COX-2, FabH, Lactate Dehydrogenase (LDH) | Inflammation, Infectious Disease, Oncology |

| Receptors | Cannabinoid Receptor 1 (CB1) | Metabolic Disorders |

This table provides a generalized overview of targets for the broader class of pyrazole derivatives, for which this compound serves as a relevant starting scaffold.

Optimization Strategies for Enhanced Biological Activity and Selectivity in Pre-clinical Contexts

For compounds derived from this compound, optimization often focuses on replacing the bromine atom at the C4 position with different functional groups. This allows for fine-tuning the compound's interaction with its biological target. For example, in the development of kinase inhibitors, replacing the bromine with various aryl or heteroaryl groups can lead to significant improvements in potency and selectivity. nih.govnih.gov The goal is to maximize binding to the intended target while minimizing off-target effects, which can cause unwanted side effects. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are frequently used to guide this design process and predict the effects of structural changes. nih.govnih.gov

Role of the 2-Fluoroethyl Moiety in Modulating Ligand-Target Interactions and Pharmacological Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's properties. nih.govmdpi.com The 2-fluoroethyl group on the pyrazole nitrogen of this compound plays a crucial role in this regard. Fluorine's high electronegativity can alter the electronic properties of the pyrazole ring and influence how the molecule binds to its target protein. researchgate.netresearchgate.netnih.gov

The 2-fluoroethyl moiety can impact several key aspects of a drug's profile:

Binding Affinity: The fluorine atom can form specific, favorable interactions with amino acid residues in a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, thereby increasing the compound's affinity for its target. researchgate.netnih.gov

Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a hydrogen atom with fluorine at certain positions can block metabolic oxidation by enzymes in the liver, which can increase the drug's half-life in the body. researchgate.net

Lipophilicity and Permeability: Fluorination can increase the lipophilicity (oil-solubility) of a molecule, which can affect its ability to cross cell membranes and be absorbed into the bloodstream. researchgate.net

Conformation: The presence of the fluoroethyl group can lock the molecule into a specific three-dimensional shape (conformation) that is optimal for binding to its target. nih.gov

In the context of developing inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1), the inclusion of a difluoroethyl pyrazole was a key discovery that led to a potent and effective tool for in vivo studies. nih.gov

Use of this compound as a Synthetic Synthon in Drug Discovery Research

A "synthon" is a building block used in chemical synthesis. This compound is a valuable synthon in drug discovery because of its inherent chemical functionality. The bromine atom at the C4 position is particularly useful as it provides a reactive site for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.

These reactions allow chemists to efficiently connect the pyrazole core to other complex molecular fragments, rapidly generating a diverse range of new chemical entities for testing. researchgate.net This "late-stage functionalization" approach is highly efficient in drug discovery, as it allows for the exploration of a wide chemical space from a common intermediate. nih.gov The pyrazole's stability under various reaction conditions further enhances its utility as a reliable synthetic building block. mdpi.com Researchers have used this and similar brominated pyrazoles as starting materials to construct compounds for a wide range of therapeutic areas, including anticancer and anti-inflammatory agents. nih.govglobalresearchonline.net

Radiochemistry Applications: Potential for PET Imaging Probe Development

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in clinical diagnostics and medical research. nih.gov It relies on the use of radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide. Fluorine-18 (B77423) ([¹⁸F]) is one of the most widely used radionuclides for PET due to its favorable physical properties, including a convenient half-life of about 110 minutes. mdpi.comyoutube.com

The 2-fluoroethyl group in this compound makes it and its derivatives excellent candidates for development as PET imaging probes. nih.gov The synthesis of a PET tracer would involve replacing the stable fluorine-19 atom with the radioactive fluorine-18 isotope. This can be achieved through specialized radiolabeling procedures. mdpi.commdanderson.orgmdpi.com

Once radiolabeled, these pyrazole-based probes could be used to visualize and quantify the distribution of specific biological targets (like enzymes or receptors) in living subjects. nih.gov For example, if a derivative of this compound is known to be a potent and selective inhibitor of a particular enzyme that is overexpressed in tumors, an [¹⁸F]-labeled version could potentially be used to image those tumors. nih.gov The development of such probes involves preclinical evaluation, including synthesis, radiolabeling, and in vitro and animal studies to confirm their stability, specificity, and imaging characteristics. nih.govnih.gov

Advanced Analytical Methodologies for Purity, Quantification, and Impurity Profiling of 4 Bromo 1 2 Fluoroethyl 5 Methyl 1h Pyrazole in Research Settings

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of synthetic compounds and for isolating the main component from reaction mixtures and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like many pyrazole (B372694) derivatives. A reversed-phase HPLC (RP-HPLC) method is typically developed for routine purity checks. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, allowing for the effective separation of the target compound from more polar or less polar impurities. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. For preparative applications, the developed method can be scaled up to isolate larger quantities of the compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~9.5 min |

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is an excellent high-resolution technique for purity assessment. avantorsciences.com this compound, given its likely volatility, can be effectively analyzed by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. GC-FID provides a quantitative measure of purity based on peak area, assuming similar detector response for the main compound and any impurities.

Quantitative Analysis Methods (e.g., QNMR, GC-MS, LC-MS)

Quantitative analysis is crucial for determining the exact amount or concentration of this compound in a sample, which is essential for subsequent experiments.

Quantitative Nuclear Magnetic Resonance (QNMR): QNMR is a primary ratio method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. The assay is conducted by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. ox.ac.uk The key advantages of QNMR are its high precision and the direct relationship between signal intensity and the number of nuclei, making it a powerful tool for creating well-characterized research materials. ox.ac.uk

| Parameter | Specification |

|---|---|

| Analyte | This compound |

| Internal Standard | Maleic Anhydride (Certified Purity >99.5%) |

| Solvent | DMSO-d6 |

| Analyte Signal (Hypothetical) | Singlet from -CH3 at ~2.4 ppm (3H) |

| Standard Signal | Singlet from olefinic protons at ~7.0 ppm (2H) |

| Relaxation Delay (D1) | > 5 x T1 (longest relaxing proton) |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Both GC-MS and LC-MS offer high sensitivity and selectivity for quantification, particularly at low concentrations. researchgate.netmdpi.com These methods are often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. In these modes, the mass spectrometer is set to detect only specific mass-to-charge (m/z) ratios corresponding to the parent ion of the analyte and/or its characteristic fragment ions. This specificity allows for accurate quantification even in complex matrices. nih.govresearchgate.net A calibration curve is typically generated using solutions of the purified compound at known concentrations to determine the concentration in unknown samples.

Impurity Identification and Characterization in Synthetic Batches for Research Purposes

Identifying and characterizing impurities in synthetic batches is critical for understanding the reaction process and ensuring that the properties observed in experiments are due to the target compound. Impurities can include unreacted starting materials, reagents, intermediates, and by-products from side reactions (e.g., regioisomers or over-alkylated products).

Techniques like LC-MS and GC-MS are indispensable for this purpose. nih.gov Mass spectrometry provides the molecular weight of the impurities, and tandem MS (MS/MS) experiments can fragment the impurity ions to provide structural clues. By analyzing the fragmentation patterns and comparing them with the parent compound, the structures of unknown impurities can often be elucidated. For example, an impurity with the same mass as the starting material, 3-bromo-5-methyl-1H-pyrazole, could indicate an incomplete reaction. An isomer with a different retention time but the same mass might suggest the formation of a regioisomeric product, such as 4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole.

| Potential Impurity | Molecular Formula | Expected [M+H]⁺ (m/z) | Potential Origin |

|---|---|---|---|

| 3-Bromo-5-methyl-1H-pyrazole | C₄H₅BrN₂ | 160.97 / 162.97 | Unreacted Starting Material |

| 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole | C₆H₉FN₂ | 129.08 | Debrominated By-product |

| 4-Bromo-1-(2-fluoroethyl)-3-methyl-1H-pyrazole | C₆H₈BrFN₂ | 220.99 / 222.99 | Regioisomeric By-product |

| Dibrominated Product | C₆H₇Br₂FN₂ | 298.90 / 300.90 / 302.90 | Over-bromination Side Reaction |

Solid-State Characterization (e.g., PXRD for polymorphs, DSC for thermal behavior in research)

The solid-state properties of a compound can significantly influence its stability, solubility, and handling characteristics.

Powder X-ray Diffraction (PXRD): PXRD is a powerful, non-destructive technique used to analyze the crystalline nature of a solid material. researchgate.net Different crystalline forms of the same compound, known as polymorphs, will produce distinct diffraction patterns. rigaku.com In a research setting, PXRD is used to identify the specific crystal form produced in a synthesis, monitor for any phase transitions during storage or processing, and ensure batch-to-batch consistency. researchgate.netcambridge.org A crystalline solid will produce a pattern of sharp peaks, whereas an amorphous solid will show a broad halo.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal properties such as the melting point, glass transitions, and the temperatures of phase transitions or decomposition. For this compound, DSC would be used to determine its melting point, which is a key indicator of purity. A sharp melting peak suggests a highly pure compound, while a broad peak often indicates the presence of impurities. DSC can also reveal the existence of different polymorphs, which may exhibit different melting points or undergo solid-solid phase transitions at specific temperatures.

| Analysis Technique | Parameter | Observation |

|---|---|---|

| PXRD | Crystallinity | Crystalline (sharp diffraction peaks) |

| Major Peaks (2θ) | 10.2°, 15.5°, 20.8°, 22.1°, 25.7° | |

| DSC | Melting Point (Onset) | 85.2 °C |

| Enthalpy of Fusion (ΔHfus) | 25.4 J/g |

Future Research Directions and Unexplored Avenues for 4 Bromo 1 2 Fluoroethyl 5 Methyl 1h Pyrazole

Development of Novel and Efficient Synthetic Routes for Analogues

The future development of analogues of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole hinges on creating novel, efficient, and versatile synthetic strategies. While classical methods like the Knorr synthesis, involving the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives, provide a fundamental approach, future research should focus on modern, sustainable, and highly regioselective methodologies. mdpi.comnih.gov

Key areas for exploration include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could be employed to modify the pyrazole (B372694) core, particularly at the bromine-substituted C4 position. This would allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, generating extensive libraries of analogues. tandfonline.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including enhanced reaction rates, improved yields, better scalability, and increased safety, especially when dealing with hazardous intermediates. researchgate.netnih.gov Applying these to pyrazole synthesis can accelerate the discovery of new analogues.

Multi-component Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials in a single step. researchgate.net Developing novel MCRs that yield polysubstituted pyrazoles similar to the target compound would be a significant advancement.

Green Chemistry Approaches: The use of environmentally benign solvents (like water or ethylene (B1197577) glycol), biodegradable catalysts, and solvent-free reaction conditions is crucial for sustainable chemical manufacturing. mdpi.comnih.gov Research into these green routes for pyrazole synthesis is an important future direction. nih.gov

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Precursors/Reagents | Challenges |

| Transition-Metal Catalysis | High functional group tolerance, creation of C-C and C-N bonds. | Bromo-pyrazole core, boronic acids, amines, alkenes. | Catalyst cost and removal, optimization of reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and reaction control. nih.gov | Standard pyrazole precursors (diketones, hydrazines). | Initial setup cost, potential for clogging in heterogeneous reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. researchgate.net | Various acyclic precursors. | Scalability limitations, potential for localized overheating. |

| Multi-component Reactions | High atom economy, operational simplicity, rapid library generation. researchgate.net | Simple aldehydes, ketones, hydrazine derivatives, active methylene (B1212753) compounds. | Finding optimal conditions for complex transformations. |

| Green Chemistry | Reduced environmental impact, sustainability. nih.gov | Readily available starting materials, biodegradable catalysts. | Catalyst efficiency, achieving high yields in benign solvents. |

Comprehensive Investigation of Uncharted Biological Targets and Pathways

The broad spectrum of biological activities exhibited by pyrazole derivatives—including anti-inflammatory, anticancer, antimicrobial, and antiviral properties—suggests that this compound and its analogues are ripe for biological investigation. orientjchem.orgfrontiersin.orgnih.gov Future research should move beyond known targets to explore uncharted biological space.

Potential avenues for investigation include:

Protein Kinase Inhibition: Pyrazoles are a key scaffold in many approved protein kinase inhibitors used in oncology. nih.gov High-throughput screening of analogues against a wide panel of kinases could identify novel inhibitors for cancers driven by aberrant kinase activity.

Neurodegenerative Diseases: Some pyrazoline derivatives have shown potential as monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov Investigating the effect of this compound's analogues on MAO and other neurological targets is a promising area.

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Screening pyrazole libraries against resistant bacterial strains (like MRSA), fungi, and viruses could uncover novel antimicrobial leads. nih.gov

Metabolic Disorders: Pyrazole derivatives have been explored as inhibitors of enzymes involved in metabolic diseases, such as α-glucosidase for diabetes. researchgate.net This remains a relatively underexplored area for highly functionalized pyrazoles.

The following table outlines potential biological targets for future investigation.

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Pyrazole Chemistry |

| Oncology | Protein Kinases (e.g., EGFR, CDK, BTK), Tubulin, Apoptotic regulators (e.g., Bcl-2). nih.gov | Pyrazole is a privileged scaffold for kinase inhibitors and can mimic interactions of natural ligands. nih.gov |

| Neuroscience | Monoamine Oxidase (MAO), Cannabinoid Receptors (CB1/CB2), ASIC-1α channels. frontiersin.orgnih.gov | The pyrazole structure can be tailored to fit into the active sites of various neurological enzymes and receptors. |

| Infectious Diseases | Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase, Viral polymerases. | The heterocyclic nature of pyrazoles allows for diverse interactions with microbial enzyme targets. |

| Metabolic Diseases | α-Glucosidase, α-Amylase, Glucagon receptors. researchgate.net | The scaffold can be functionalized to target enzymes involved in carbohydrate metabolism and glucose regulation. |

Exploration of Non-Medicinal Applications (e.g., agrochemicals, materials science, catalysts)

Beyond medicine, the unique chemical properties of pyrazoles make them valuable in other industrial sectors. Future research on this compound should extend into these non-medicinal applications.

Agrochemicals: Pyrazole derivatives are already established as potent fungicides, herbicides, and insecticides. ccspublishing.org.cnccspublishing.org.cn The specific combination of bromo and fluoroalkyl substituents in the target molecule is common in modern agrochemicals, suggesting that its analogues could lead to the development of new, highly effective crop protection agents. Structure-activity relationship (SAR) studies could optimize selectivity and reduce environmental impact. ccspublishing.org.cn

Materials Science: Pyrazole-containing compounds can exhibit interesting photophysical properties, making them candidates for use as dyes or fluorescent sensors. researchgate.net Furthermore, incorporating pyrazole units into polymers can create microporous organic polymers (MOPs) with applications in gas capture (e.g., CO2) and storage. acs.org

Catalysis: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions to form catalysts. bohrium.com Protic pyrazoles, in particular, have been used in homogeneous catalysis. nih.gov Designing and synthesizing novel pyrazole-based ligands could lead to new catalysts for a variety of organic transformations, including oxidation and C-C bond formation. bohrium.comnih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. connectjournals.comresearchgate.net For this compound, advanced computational modeling can provide deep insights and guide future research.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build predictive models that correlate the structural features of pyrazole analogues with their biological activity. eurjchem.comrsc.orgeurjchem.com These models can then be used to design new compounds with enhanced potency.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. ijsdr.org Docking studies can elucidate the binding modes of pyrazole analogues within the active sites of enzymes like kinases or receptors, helping to explain their activity and guiding the design of more specific inhibitors. eurjchem.comijsdr.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a pyrazole ligand within a protein's active site over time, providing a more realistic understanding of the binding stability and key intermolecular interactions. rsc.org

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of newly designed analogues, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. rsc.org

| Computational Method | Objective | Predicted Outcome/Insight |

| 3D-QSAR | Correlate molecular structure with biological activity. eurjchem.com | Identify key steric and electronic features required for high potency; predict the activity of new designs. |

| Molecular Docking | Predict binding mode and affinity to a biological target. ijsdr.org | Visualize ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts); rank potential inhibitors. |

| Molecular Dynamics | Simulate the dynamic behavior and stability of the ligand-receptor complex. rsc.org | Assess binding stability over time; calculate binding free energies. |

| ADME/T Prediction | Evaluate drug-likeness and potential toxicity. | Predict properties like solubility, permeability, metabolic stability, and potential toxic liabilities. |

Challenges and Opportunities in the Design of Pyrazole-Based Molecules with Desired Biological Profiles and Enhanced Specificity

The design of novel pyrazole-based molecules presents both significant challenges and exciting opportunities. The pyrazole scaffold's versatility is its greatest strength but also a source of complexity in achieving highly specific biological activity. nih.govnih.gov

Challenges:

Achieving Selectivity: Because the pyrazole scaffold can interact with a wide range of biological targets, achieving selectivity (e.g., for a specific protein kinase isoform) is a major hurdle. Off-target effects can lead to undesirable side effects.

Optimizing Physicochemical Properties: Balancing biological potency with drug-like properties such as solubility, metabolic stability, and oral bioavailability is a constant challenge in medicinal chemistry.

Synthetic Complexity: The synthesis of highly substituted and functionalized pyrazole analogues can be complex, requiring multi-step procedures that may be difficult to scale up. mdpi.com

Opportunities:

Structure-Based Drug Design: With an increasing number of protein crystal structures available, structure-based design can be powerfully applied. By understanding the precise interactions between a pyrazole ligand and its target, chemists can make rational modifications to enhance affinity and selectivity.

Hybrid Molecules: Fusing the pyrazole scaffold with other pharmacophores can create hybrid molecules with dual or synergistic modes of action, potentially leading to more effective therapies for complex diseases like cancer. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, and how can regioselectivity be controlled during pyrazole ring formation?

The synthesis typically involves cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazines. For example, a brominated diketone or enone can react with 2-fluoroethylhydrazine under acidic or basic conditions. Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., bromine at C4) direct hydrazine attack to the less hindered β-position. Microwave-assisted synthesis or Lewis acid catalysis (e.g., ZnCl₂) can enhance yield and selectivity . Post-synthetic modifications, such as fluorination via nucleophilic substitution (e.g., using KF in DMF), are critical for introducing the 2-fluoroethyl group .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- 1H/13C NMR : Key signals include the pyrazole C-H protons (δ 6.5–7.5 ppm), the 2-fluoroethyl group (split into a triplet for -CH₂F, δ ~4.5–5.0 ppm), and methyl groups (δ ~2.0–2.5 ppm). 19F NMR confirms fluorination (δ -180 to -220 ppm) .

- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹), C-F (~1000–1100 cm⁻¹), and pyrazole ring C=N (~1500–1600 cm⁻¹) .